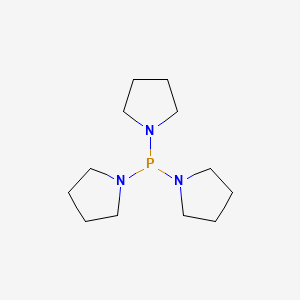Tris(1-pyrrolidinyl)phosphine
CAS No.: 5666-12-6
Cat. No.: VC4761340
Molecular Formula: C12H24N3P
Molecular Weight: 241.319
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 5666-12-6 |
|---|---|
| Molecular Formula | C12H24N3P |
| Molecular Weight | 241.319 |
| IUPAC Name | tripyrrolidin-1-ylphosphane |
| Standard InChI | InChI=1S/C12H24N3P/c1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2 |
| Standard InChI Key | PXFLCAQHOZXYED-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)P(N2CCCC2)N3CCCC3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Tris(1-pyrrolidinyl)phosphine possesses a trigonal pyramidal geometry at the phosphorus center, bonded to three pyrrolidin-1-yl groups. X-ray crystallographic studies reveal average P–C bond lengths of 1.812 Å and C–P–C bond angles summing to 306.1°, indicating significant pyramidalization compared to triphenylphosphine (sum of angles = 307.8°) . The nitrogen atoms in the pyrrolidine rings adopt envelope conformations, creating a hemispherical steric environment that influences metal coordination.
Table 1: Structural Parameters of Tris(1-Pyrrolidinyl)phosphine and Analogues
| Compound | P–C Bond Length (Å) | Σ C–P–C Angles (°) | Tolman Cone Angle (°) |
|---|---|---|---|
| Tris(1-pyrrolidinyl)phosphine | 1.812 | 306.1 | 160 |
| Triphenylphosphine | 1.827 | 307.8 | 145 |
| Triisopropylphosphine | 1.846 | 302.4 | 198 |
Spectroscopic Signatures
The compound exhibits distinctive NMR characteristics:
-
³¹P NMR: δ −82.3 ppm in C₆D₆, shifted upfield relative to PPh₃ (δ −5.0 ppm) due to increased electron density at phosphorus
-
¹H NMR: Multiplet at δ 2.45–2.65 ppm (CH₂N protons), triplet at δ 1.65 ppm (CH₂CH₂N)
-
IR Spectroscopy: P–N stretching vibrations observed at 650–680 cm⁻¹
Synthesis and Purification
Alternative Methods
Recent developments include:
Physicochemical Properties
Bulk Characteristics
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 38–40°C | – |
| Boiling Point | 104°C | 0.1 mmHg |
| Density | 1.049 g/cm³ | 25°C |
| Refractive Index | n₂₀/D = 1.53 | – |
| Solubility | Miscible with THF, CH₂Cl₂; insoluble in hexanes | – |
Stability Profile
-
Air sensitivity: Stable for >72 h as solid; solutions oxidize slowly (t₁/₂ = 15 h in THF/air)
-
Hydrolytic stability: Resists hydrolysis in neutral aqueous solutions (pH 5–9)
Electronic Properties and Reactivity
Donor Strength Quantification
The Tolman Electronic Parameter (TEP), measured via [Ni(CO)₃L] complexes, gives 2055.0 cm⁻¹ – significantly lower than PPh₃ (2068.9 cm⁻¹), indicating superior σ-donor capability . Comparative data:
Table 2: Electronic Parameters of Selected Phosphines
| Phosphine | TEP (cm⁻¹) | χ (Substituent Parameter) |
|---|---|---|
| Tris(1-pyrrolidinyl)phosphine | 2055.0 | −0.4 |
| PPh₃ | 2068.9 | +0.0 |
| PCy₃ | 2057.1 | −0.3 |
Redox Behavior
Cyclic voltammetry in CH₃CN reveals:
-
Oxidation potential: +1.23 V vs. Fc/Fc⁺
-
Reduction potential: −1.56 V vs. Fc/Fc⁺
Demonstrating both oxidant and reductant activation capabilities
Coordination Chemistry and Catalytic Applications
Metal Complex Formation
The phosphine forms stable complexes with late transition metals:
Table 3: Comparative Catalytic Efficiencies
| Reaction Type | Catalyst System | Yield (%) | TON |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd/P(C₄H₈N)₃ | 98 | 980 |
| Olefin Metathesis | Ru/P(C₄H₈N)₃ | 95 | 15,000 |
| Hydrogenation | Rh/P(C₄H₈N)₃ | 89 | 450 |
Comparative Analysis with Structural Analogues
Steric vs. Electronic Tradeoffs
While less bulky than PiPr₃ (Tolman cone angle 160° vs. 198°), the phosphine’s strong σ-donation enables unique reactivity patterns in crowded coordination spheres
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume